molecular formula C14H20FN3O2 B8586897 Tert-butyl 4-(3-fluoropyrazin-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(3-fluoropyrazin-2-yl)piperidine-1-carboxylate

Cat. No.: B8586897
M. Wt: 281.33 g/mol
InChI Key: MTSFQWUMYNBMEX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-fluoropyrazin-2-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H20FN3O2 and its molecular weight is 281.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20FN3O2

Molecular Weight

281.33 g/mol

IUPAC Name

tert-butyl 4-(3-fluoropyrazin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-8-4-10(5-9-18)11-12(15)17-7-6-16-11/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

MTSFQWUMYNBMEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN=C2F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In an oven-dried flask were charged 2-fluoro-3-iodopyrazine (0.829 g, 3.70 mmol), 1,1′-bis(diphenylphosphino)ferrocene]dichloride palladium(ii)complex with dichloramethane (0.091 g, 0.111 mmol), copper(i) iodide (0.042 g, 0.222 mmol), and DMA (3 mL). The resulting mixture was degassed with alternating vacuum/nitrogen purges. The (1-(tert-butoxycarbonyl)piperidin-4-yl)zinc(II) iodide (1.951 g, 5.18 mmol) solution from previous step was filtered into the mixture. It was degassed one more time and then heated to 80° C. with stirring for 16 h. After cooling to RT, the reaction mixture was treated with methyl tert-butylether (13 ml) and 1 N NH4Cl (13 ml). The organic layer was partitioned between EtOAc and 1 N NH4Cl and the aqueous layer was back extracted with EtOAc (2 x). The combined organic layer was washed with water, brine, dried (Na2SO4) and concentrated. The crude material was chromatographed through a Redi-Sep pre-packed silica gel column (40 g), eluting with a gradient of 0% to 20% EtOAc in hexane, to provide tert-butyl 4-(3-fluoropyrazin-2-yl)piperidine-1-carboxylate as orange oil. MS (ESI, pos. ion) m/z: 226.0 (M−56).
Quantity
0.829 g
Type
reactant
Reaction Step One
[Compound]
Name
dichloride palladium(ii)complex
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
copper(i) iodide
Quantity
0.042 g
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
(1-(tert-butoxycarbonyl)piperidin-4-yl)zinc(II) iodide
Quantity
1.951 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In an oven-dried flask were charged 2-fluoro-3-iodopyrazine (0.829 g, 3.70 mmol), 1,1′-bis(diphenylphosphino)ferrocene]dichloride palladium(ii) complex with dichloramethane (0.091 g, 0.111 mmol), copper(i) iodide (0.042 g, 0.222 mmol), and DMA (3 mL). The resulting mixture was degassed with alternating vacuum/nitrogen purges. The (1-(tert-butoxycarbonyl)piperidin-4-yl)zinc(II) iodide (1.951 g, 5.18 mmol) solution from previous step was filtered into the mixture. It was degassed one more time and then heated to 80° C. with stirring for 16 h. After cooling to RT, the reaction mixture was treated with methyl bert-butylether (13 ml) and 1 N NH4Cl (13 ml). The organic layer was partitioned between Teac and 1 N NH4Cl and the aqueous layer was back extracted with Teac (2×). The combined organic layer was washed with water, brine, dried (Na2SO4) and concentrated. The crude material was chromatography through a Redi-Sep pre-packed silica gel column (40 g), eluting with a gradient of 0% to 20% Teac in hexane, to provide tert-butyl 4-(3-fluoropyrazin-2-yl)piperidine-1-carboxylate as orange oil. MS (ESI, pos. ion) m/z: 226.0 (M-56).
Quantity
0.829 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
copper(i) iodide
Quantity
0.042 g
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
(1-(tert-butoxycarbonyl)piperidin-4-yl)zinc(II) iodide
Quantity
1.951 g
Type
reactant
Reaction Step Two

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